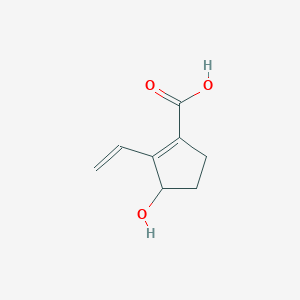

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC17488192

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O3 |

|---|---|

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11) |

| Standard InChI Key | IRZPFYXJMQJWDL-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=C(CCC1O)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a cyclopentene ring substituted at positions 1, 2, and 3 with carboxylic acid, vinyl, and hydroxyl groups, respectively. This arrangement creates a conjugated π-system spanning the vinyl group (C=C) and the cyclopentene double bond, which may influence its electronic properties and chemical reactivity . The IUPAC name, 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid, precisely describes this substitution pattern .

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Reported Synthetic Routes

Though no direct synthesis protocols for this compound were identified, analogous cyclopentene derivatives are typically synthesized through cyclization reactions. A plausible route could involve:

-

Cyclopentene Ring Formation: Diels-Alder reactions between dienes and dienophiles to construct the cyclopentene core.

-

Functional Group Installation: Sequential oxidation and substitution reactions to introduce the carboxylic acid, hydroxyl, and vinyl groups.

For example, hydroxylation of a pre-formed vinylcyclopentene carboxylate ester via epoxidation and acid hydrolysis might yield the target compound .

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring precise positioning of substituents during cyclization.

-

Functional Group Compatibility: Managing competing reactivities of the carboxylic acid, hydroxyl, and vinyl groups during synthesis.

-

Steric Hindrance: The proximity of substituents on the small cyclopentene ring may complicate reaction kinetics.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

-

Carboxylic Acid: Enhances water solubility via hydrogen bonding.

-

Hydroxyl Group: Further increases hydrophilicity.

-

Vinyl Group: Introduces lipophilic character, creating amphiphilic behavior .

Experimental data on stability are lacking, but conjugated systems like this often exhibit sensitivity to light and oxidizing agents.

Spectroscopic Characterization

Hypothetical spectral signatures based on structural analogs include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume